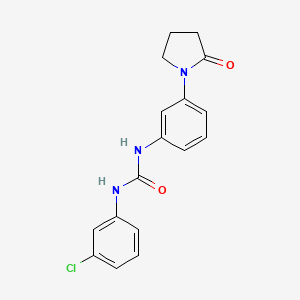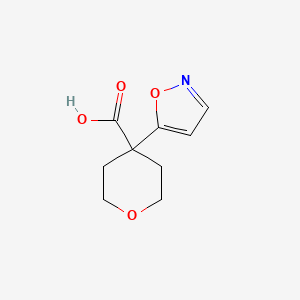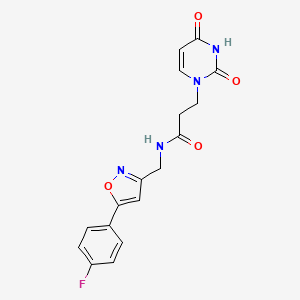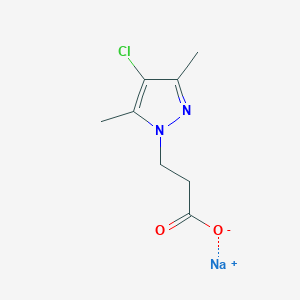![molecular formula C22H27N5O2 B2407483 8-(sec-butyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919031-09-7](/img/structure/B2407483.png)
8-(sec-butyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a purine derivative. Purines are biologically synthesized as nucleotides, i.e., bases attached to ribose 5-phosphate . They play roles in many metabolic pathways, such as energy utilization, regulation of enzyme activity, and cell signaling .
Synthesis Analysis
While specific synthesis methods for this compound are not available, purine derivatives can be synthesized through various methods. For instance, a series of 2,6-diamine-9H-purine derivatives substituted with phenyl groups at the 8-position through three carbon bridges were synthesized as nonclassical antifolates .Molecular Structure Analysis
The compound contains a purine ring, which is a heterocyclic aromatic organic compound. It consists of a pyrimidine ring fused to an imidazole ring. The sec-butyl, trimethyl, and phenethyl groups are alkyl groups attached to the purine ring .Scientific Research Applications
Receptor Affinity and Pharmacological Potential
Research has delved into the pharmacological potential of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, focusing on their receptor affinity and inhibitor activity. Notably, compounds in this category have been synthesized and evaluated for their affinity towards serotonin (5-HT1A/5-HT7) receptors and as inhibitors for phosphodiesterases (PDE4B and PDE10A). These derivatives have displayed promising properties as potent ligands for the mentioned receptors, coupled with weak inhibitory potency for the phosphodiesterases. This has laid the groundwork for identifying these compounds as potential candidates for antidepressant and/or anxiolytic applications. Further, molecular modeling has provided insights, suggesting that these derivatives could lead to significant compounds for antidepressant and anxiolytic applications (Zagórska et al., 2016).
Serotonin Transporter Activity
In exploring the acid-base properties of arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione, studies have assessed their affinity for serotonin transporters. This investigation has been crucial in determining the dissociation constant (pKa) of these compounds, leveraging both experimental and computational methods to provide comprehensive insights. The results from this research could offer a deeper understanding of the relationship between the compounds' structure, their biological activity, and their potential as therapeutic agents (Zagórska et al., 2011).
Pharmacokinetic and Safety Profile
The safety profile and pharmacokinetic properties of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives have also been a focal point of research. Studies have been conducted to understand the intrinsic activity of these compounds at various signaling pathways, particularly focusing on the serotonin 5-HT1A receptor. In addition to in vitro experiments, in vivo models have been employed to assess the antidepressant-like activity of these derivatives. The distinct structural variations among these compounds have been observed to result in varied pharmacological, functional, and side-effect profiles, emphasizing the importance of comprehensive studies to fully understand their mechanisms and potential therapeutic benefits (Partyka et al., 2020).
properties
IUPAC Name |
6-butan-2-yl-4,7,8-trimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-6-14(2)26-15(3)16(4)27-18-19(23-21(26)27)24(5)22(29)25(20(18)28)13-12-17-10-8-7-9-11-17/h7-11,14H,6,12-13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPUQNLUKVXSSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-ethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2407400.png)

![2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2407404.png)
![3-Cyclobutyl-6-(4-cyclohexylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2407406.png)

![8-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B2407409.png)
![N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2407411.png)


![2-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B2407417.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2407420.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/no-structure.png)
